molecular formula C11H10N4 B15117191 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazole

1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazole

Cat. No.: B15117191
M. Wt: 198.22 g/mol
InChI Key: XVAUDXRVUYLRMQ-UHFFFAOYSA-N
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Description

1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazole is a heterocyclic compound that features both imidazo[1,2-a]pyridine and pyrazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

2-(pyrazol-1-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H10N4/c1-2-6-14-8-10(13-11(14)4-1)9-15-7-3-5-12-15/h1-8H,9H2

InChI Key

XVAUDXRVUYLRMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CN3C=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of imidazo[1,2-a]pyridine with a suitable pyrazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Catalysts like palladium or copper, solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or imidazo[1,2-a]pyridine rings .

Scientific Research Applications

1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazole stands out due to its unique combination of imidazo[1,2-a]pyridine and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

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